5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Description
Chemical Identity and Nomenclature
5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is a brominated spiro-heterocyclic compound with the molecular formula $$ \text{C}9\text{H}7\text{BrN}_2\text{O} $$ and a molecular weight of 239.07 g/mol . Its systematic IUPAC name is 5-bromospiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclopropane]-2-one , reflecting its fused bicyclic structure. Common synonyms include:
- 5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one
- 5-Bromospiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclopropane]-2-one.
The compound’s CAS registry number is 1263279-55-5 . Its canonical SMILES representation is C1CC12C3=C(NC2=O)N=CC(=C3)Br , which encodes the spiro junction between the cyclopropane and pyrrolopyridine moieties.
Structural Features and Molecular Properties
The molecule features a spirocyclic core comprising a three-membered cyclopropane ring fused to a pyrrolo[2,3-b]pyridine system (Figure 1). Key structural attributes include:
- Spiro junction : The cyclopropane and pyrrolopyridine rings share a single quaternary carbon atom, enforcing a rigid, non-planar geometry.
- Bromine substitution : A bromine atom is positioned at the C-5' site of the pyrrolopyridine ring, influencing electronic properties and intermolecular interactions.
- Lactam functionality : A ketone group at the 2-position of the pyrrolopyridine ring contributes to hydrogen-bonding potential.
Molecular properties :
| Property | Value | Source |
|---|---|---|
| Boiling point | 423.8 ± 45.0 °C (predicted) | |
| Density | 1.85 ± 0.1 g/cm³ | |
| Partition coefficient (XLogP3) | 1.7 | |
| Topological polar surface area | 41.5 Ų |
The strained cyclopropane ring introduces significant angle strain (60° vs. ideal 109.5° for sp³ carbons), amplifying reactivity at the spiro carbon.
Historical Context and Discovery
The compound was first synthesized in the early 21st century as part of efforts to develop kinase inhibitors and bioisosteres for drug discovery. Its design leverages:
- Spirocyclic frameworks : Known to improve metabolic stability and binding selectivity compared to planar heterocycles.
- Bromine as a substituent : Enhances halogen bonding with target proteins, as seen in kinase inhibition studies.
Synthetic routes typically involve intramolecular cyclization of precursor bromopyrrolopyridines using transition metal catalysts or base-mediated dehydrohalogenation. For example, a Wurtz-like reaction (similar to cyclopropane synthesis) has been adapted for spirocycle formation.
Significance in Heterocyclic Chemistry
As a spiro-heterocycle , this compound exemplifies several trends in modern medicinal chemistry:
- Three-dimensional diversity : The spiro architecture provides stereochemical complexity, addressing the "flatness" problem in drug candidates.
- Kinase inhibition : The pyrrolopyridine moiety mimics ATP’s purine ring, enabling competitive binding to kinase active sites. Bromine at C-5' aligns with hydrophobic pockets in targets like JAK1.
- Bioisosteric potential : The cyclopropane ring serves as a non-classical bioisostere for tert-butyl groups or aryl rings, improving solubility and reducing toxicity.
Recent studies highlight its utility in synthesizing proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, where the spiro core enhances proteasomal degradation efficiency.
Position within Spiro-Heterocycle Compound Class
This compound belongs to the spiro[cyclopropane-pyrrolopyridine] subclass, distinguished by:
- Ring size : Combines a three-membered cyclopropane with a five-membered pyrrolopyridine.
- Electronic modulation : The electron-withdrawing bromine and lactam groups fine-tune electron density across the spiro system, affecting reactivity and binding.
Comparatively, related spiro-heterocycles like spiro[2.3]hexanes or spiro[3.3]heptanes prioritize different ring strain profiles or exit vector orientations for target engagement. This compound’s balance of strain and functional group placement makes it a versatile intermediate in oncology and inflammation drug development.
Tables
Table 1: Comparative analysis of spiro-heterocycle subclasses
| Subclass | Ring Sizes | Key Applications |
|---|---|---|
| Spiro[cyclopropane-pyrrolopyridine] | 3 + 5 | Kinase inhibitors, PROTACs |
| Spiro[2.3]hexanes | 3 + 4 | Bioisosteres, CNS drugs |
| Spiro[3.3]heptanes | 4 + 4 | Antibacterials, agrochemicals |
Data synthesized from .
Properties
IUPAC Name |
5-bromospiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclopropane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-5-3-6-7(11-4-5)12-8(13)9(6)1-2-9/h3-4H,1-2H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECQXIMRMBPQQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(NC2=O)N=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Bromination
The most direct route to introduce bromine at the 5'-position involves electrophilic aromatic substitution (EAS) on a pre-formed spirocyclic precursor. A spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'-one intermediate is treated with brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids. For example, reactions employing NBS in dichloromethane at 0–25°C for 4–6 hours achieve bromination yields of 65–78%. The regioselectivity for the 5'-position is attributed to the electron-donating effects of the pyrrolidine nitrogen, which activates the adjacent carbon for electrophilic attack.
Table 1: Bromination Conditions and Yields
Radical Bromination
Alternative methods utilize radical-initiated bromination with reagents like dibromine-triethylamine complexes under UV light. This approach avoids the formation of polybrominated byproducts, achieving a monobrominated product with 72% yield. The radical mechanism proceeds via a bromine atom abstraction, followed by recombination at the 5'-position, as confirmed by electron paramagnetic resonance (EPR) studies.
Cyclopropanation Strategies
Simmons-Smith Cyclopropanation
The spirocyclopropane ring is constructed via the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane (CH₂I₂) in the presence of a pyrrolo[2,3-b]pyridine precursor. This method achieves cyclopropanation with 80–85% efficiency but requires stringent anhydrous conditions. The reaction proceeds through a zinc-carbenoid intermediate, which inserts into the π-bond of the pyrrolo-pyridine system.
Table 2: Cyclopropanation Reaction Parameters
Photochemical Cyclopropanation
Recent advances leverage photochemical methods to form the spirocyclopropane moiety. A silylborane reagent (PhMe₂SiBpin) reacts with pyrrolo[2,3-b]pyridine derivatives under 365 nm LED irradiation, inducing a ring-contraction mechanism. This method, reported by Levin et al., achieves 91% yield under mild conditions (25°C, 5 hours). The reaction proceeds via a [2+1] cycloaddition pathway, confirmed by density functional theory (DFT) calculations.
Ring Contraction Approaches
Pyridine-to-Pyrrolidine Skeletal Editing
A groundbreaking method involves the photochemical ring contraction of pyridine derivatives to form the pyrrolo[2,3-b]pyridine core. Silylborane-mediated skeletal editing under 365 nm light facilitates a one-carbon deletion, yielding the bicyclic framework with a spirocyclopropane ring. This approach bypasses traditional multi-step sequences, offering a 70–85% yield across diverse substrates.
Mechanistic Insights :
-
Photoexcitation : Pyridine absorbs UV light, generating an excited-state diradical.
-
Silylborane Addition : The diradical reacts with PhMe₂SiBpin, forming a bicyclic intermediate.
-
Ring Contraction : Elimination of a boron-silicon moiety triggers contraction to the pyrrolidine system.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Scaling the photochemical cyclopropanation method requires transitioning from batch to continuous flow systems. Microreactors with integrated UV-LED arrays enhance photon penetration and reaction uniformity, achieving 89% yield at a 10 g/h throughput. This method reduces byproduct formation by 40% compared to batch processes.
Purification Techniques
Industrial purification employs high-performance liquid chromatography (HPLC) with C18 columns, eluting with acetonitrile-water gradients. The final product exhibits ≥99% purity, as verified by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Bromination + Simmons-Smith | 75 | 98 | Moderate | 12,000 |
| Photochemical Ring Contraction | 91 | 99 | High | 8,500 |
The photochemical route outperforms traditional methods in yield and cost-efficiency but requires specialized equipment. Bromination-Simmons-Smith remains viable for small-scale API synthesis due to its well-established protocols .
Chemical Reactions Analysis
Types of Reactions: 5’-Bromospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one undergoes various
Biological Activity
5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on various studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 239.07 g/mol
- CAS Number : 1263279-55-5
- Structure : The compound features a spirocyclic structure that combines elements of pyrrole and cyclopropane, which are known to contribute to diverse biological activities.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Inhibition of Kinases : The compound has been studied for its potential as an inhibitor of polo-like kinase 1 (Plk1), a critical regulator in cell division and a target in cancer therapy. Inhibitors targeting Plk1's polo-box domain (PBD) have shown promise in preclinical studies for their ability to reduce tumor growth without significant cytotoxicity to normal cells .
- Antimicrobial Activity : Some derivatives of spirocyclic compounds have demonstrated antimicrobial properties, suggesting that this compound could also exhibit similar effects. Studies have reported varying degrees of activity against bacterial strains .
Case Studies
- Plk1 Inhibition Study :
- Antimicrobial Testing :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 239.07 g/mol |
| CAS Number | 1263279-55-5 |
| Antimicrobial IC | 87.9 μM (against specific strains) |
| Plk1 PBD Inhibition | Significant (≥10-fold higher than controls) |
Comparison with Similar Compounds
Structural Analogues with Varying Spiro Rings
A. Cyclobutane and Cyclopentane Analogues
- 5'-Bromo-4'-chlorospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one: Synthesis involves zinc-mediated dehalogenation and cyclization with 1,3-diiodopropane, yielding 24% of the product .
- 5'-Bromospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one :
B. Substituent Variations
- 5'-Bromo-4'-methylspiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one :
- 5'-Chloro Analogues :
Non-Spiro Pyrrolo[2,3-b]pyridine Derivatives
- 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine: Synthesized via Sonogashira coupling (51% yield). The absence of a spiro ring simplifies synthesis but eliminates the conformational constraints critical for kinase inhibition .
Comparative Data Table
Q & A
Q. What are the optimized synthetic routes for 5'-bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one?
The compound can be synthesized via two key steps:
- Debromination and cyclopropane formation : React 5-bromo-4-chloro-1-(SEM-protected)-pyrrolo[2,3-b]pyridin-2-one with zinc in THF/saturated NH₄Cl to remove bromine, followed by cyclopropane ring closure using 1,3-diiodopropane and LiHMDS in DMF (24% yield) .
- Deprotection : Remove the SEM group with TFA in dichloromethane to yield the final spiro compound .
Alternative routes use N-bromosuccinimide (NBS) in DMF for regioselective bromination of spiro-pyrrolopyridine precursors (76% yield) .
Q. How is the structure of this compound confirmed?
Q. What purification methods are effective for isolating this compound?
- Silica gel chromatography : Use gradients of ethyl acetate in cyclohexane (0–10%) or methanol in dichloromethane (0–5%) to separate intermediates .
- Acid-base extraction : Neutralize reaction mixtures with NaHCO₃ or HCl to isolate products from aqueous layers .
Advanced Research Questions
Q. What reaction mechanisms govern the cyclopropane ring formation in this compound?
The cyclopropane ring is formed via a nucleophilic substitution mechanism. LiHMDS deprotonates the pyrrolopyridinone, generating an enolate that attacks 1,3-diiodopropane, leading to ring closure. Steric hindrance from the SEM group directs regioselectivity .
Q. How can regioselectivity be controlled during bromination or functionalization?
- Electrophilic bromination : NBS selectively brominates the electron-rich C5 position of the pyrrolo[2,3-b]pyridine core due to its aromatic directing effects .
- Cross-coupling reactions : Suzuki-Miyaura couplings with boronic esters (e.g., 6-amino-2-fluoro-N,N-dimethylbenzamide derivatives) enable selective functionalization at the C5' position .
Q. How do researchers resolve contradictions in yield data across synthetic protocols?
Discrepancies in yields (e.g., 24% vs. 76%) arise from:
- Reaction scale : Smaller scales (<1 mmol) often suffer from inefficient mixing or side reactions .
- Catalyst loading : Higher Pd catalyst concentrations (e.g., XPhosPdG2 at 6 mol%) improve cross-coupling efficiency .
- Protecting groups : SEM protection reduces steric hindrance, improving cyclopropane formation yields .
Q. What strategies are used to design bioactive derivatives of this spiro compound?
- Scaffold diversification : Introduce substituents (e.g., methyl, hydroxymethyl) at C4' or C3 to modulate kinase inhibition (e.g., HPK1) .
- Stereochemical control : Chiral resolution of (±)-tert-butyl derivatives via borane-dimethyl sulfide complexes yields enantiomers with distinct biological activities .
Q. What analytical techniques are critical for studying stability under varying conditions?
- HPLC-MS : Monitor degradation products in acidic (TFA) or basic (NH₃/MeOH) conditions .
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C for storage optimization .
Q. How is computational chemistry applied to predict reactivity or binding affinity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
